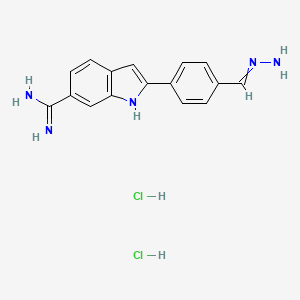
2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring, a carboximidamide group, and a methanehydrazonoylphenyl moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The subsequent introduction of the carboximidamide group can be achieved through a reaction with cyanamide or a similar reagent. The methanehydrazonoylphenyl moiety is then attached via a hydrazone formation reaction, where a hydrazine derivative reacts with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone or carboximidamide groups to their corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: The compound could be explored for its therapeutic potential, particularly if it exhibits activity against specific biological targets.
Industry: Its unique chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
作用机制
The mechanism of action of 2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride depends on its specific interactions with molecular targets. For example, if the compound exhibits enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and preventing the enzyme from catalyzing its reaction. The indole ring and other functional groups in the compound can interact with various biological molecules, influencing its activity and specificity.
相似化合物的比较
Similar Compounds
2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboxamide: Similar structure but lacks the carboximidamide group.
2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboxylic acid: Similar structure but contains a carboxylic acid group instead of carboximidamide.
2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboxaldehyde: Similar structure but contains an aldehyde group instead of carboximidamide.
Uniqueness
The uniqueness of 2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the carboximidamide group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5.2ClH/c17-16(18)13-6-5-12-7-14(21-15(12)8-13)11-3-1-10(2-4-11)9-20-19;;/h1-9,21H,19H2,(H3,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHBVRNEPOQUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN)C2=CC3=C(N2)C=C(C=C3)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
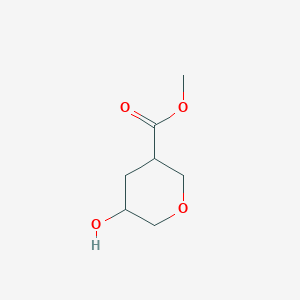
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester, (3S)-](/img/structure/B8065374.png)
![disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8065386.png)
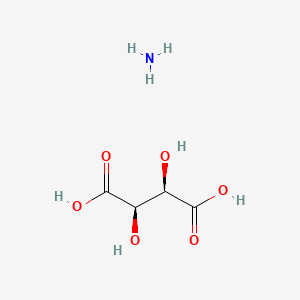
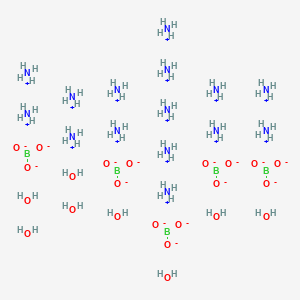

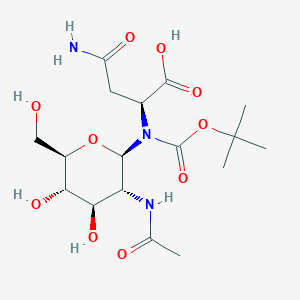
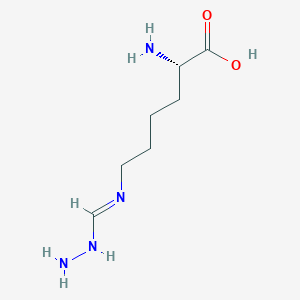
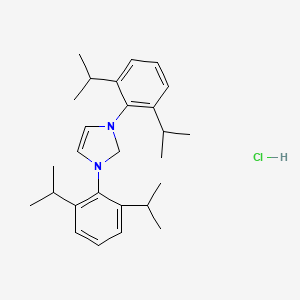
![Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B8065445.png)
![L-Lysine, N6-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8065447.png)

![2-Hydroxy-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B8065461.png)
